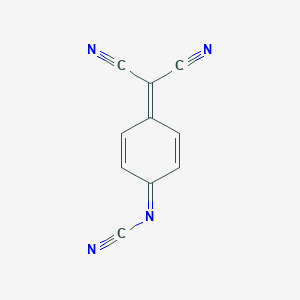
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The dicyclohexylamine is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dicyclohexylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active dicyclohexylamino moiety, which can then interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent rearrangements.
Comparison with Similar Compounds
Ethyl hexa-2,4-dienoate: Shares a similar ester structure but lacks the dicyclohexylamino group.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Contains a similar dienoate structure but with different functional groups.
This comprehensive overview highlights the significance of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
114480-17-0 |
|---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate |
InChI |
InChI=1S/C20H33NO2/c1-2-23-20(22)16-10-5-11-17-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h5,10-11,16,18-19H,2-4,6-9,12-15,17H2,1H3 |
InChI Key |
ZFMUEXFZTKQEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCN(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
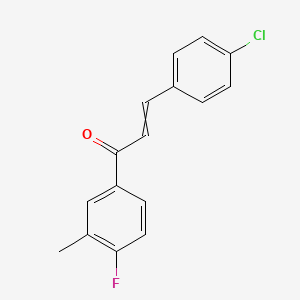
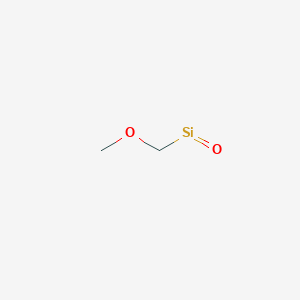
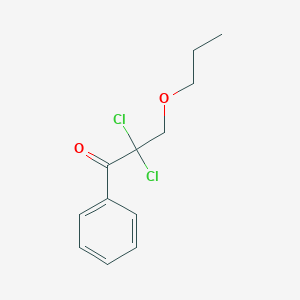
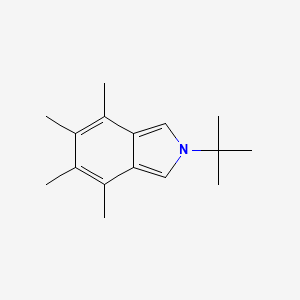
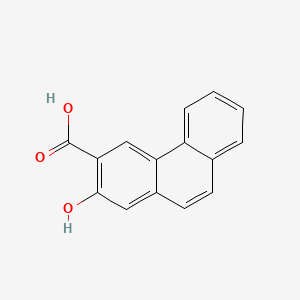
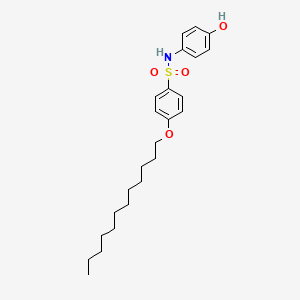
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
